![molecular formula C11H12N6O B2878674 N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1240951-44-3](/img/structure/B2878674.png)
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.
Mechanism of Action
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide binds to the ATP-binding site of CDC7, preventing its activity and disrupting DNA replication. The inhibition of CDC7 leads to the activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis. The compound has shown selectivity towards CDC7, with minimal effects on other kinases.
Biochemical and Physiological Effects
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells. The compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In animal studies, N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has demonstrated antitumor activity and improved survival rates in various cancer models.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has several advantages over other CDC7 inhibitors, including its selectivity towards CDC7 and its ability to sensitize cancer cells to DNA-damaging agents. However, the compound has some limitations, including its low solubility and poor pharmacokinetic properties. These limitations make it challenging to use N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide in vivo and require further optimization of the compound.
Future Directions
For N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide include the optimization of its pharmacokinetic properties to improve its efficacy in vivo. The compound can also be used in combination with other anticancer agents to enhance its therapeutic effects. Additionally, the potential of N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide in other diseases, such as viral infections and neurological disorders, can be explored.
Conclusion
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is a promising small molecule inhibitor that selectively targets CDC7 and has shown potential in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further optimization and exploration of the compound's potential in other diseases can lead to the development of effective therapies.
Synthesis Methods
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has been synthesized using different methods, including the reaction of 1-cyano-1-cyclopropylacetylene with 3-cyano-1H-1,2,4-triazole in the presence of a palladium catalyst, and the reaction of 1-cyano-1-cyclopropylpropane with 3-cyano-1H-1,2,4-triazole in the presence of a base. The yield of the synthesis method is around 50-60%, and the purity of the compound is confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. The compound selectively targets the cell division cycle 7-related protein kinase (CDC7), which is essential for DNA replication and cell division. Inhibition of CDC7 leads to cell cycle arrest and apoptosis in cancer cells, making N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O/c1-11(6-13,8-2-3-8)15-10(18)5-17-7-14-9(4-12)16-17/h7-8H,2-3,5H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKENQYTOKITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2C=NC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.